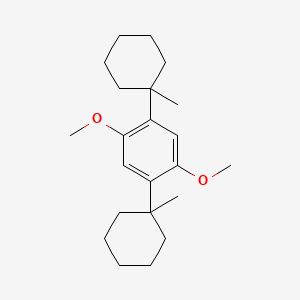

1,4-Dimethoxy-2,5-bis(1-methylcyclohexyl)benzene

CAS No.: 5393-52-2

Cat. No.: VC18753614

Molecular Formula: C22H34O2

Molecular Weight: 330.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5393-52-2 |

|---|---|

| Molecular Formula | C22H34O2 |

| Molecular Weight | 330.5 g/mol |

| IUPAC Name | 1,4-dimethoxy-2,5-bis(1-methylcyclohexyl)benzene |

| Standard InChI | InChI=1S/C22H34O2/c1-21(11-7-5-8-12-21)17-15-20(24-4)18(16-19(17)23-3)22(2)13-9-6-10-14-22/h15-16H,5-14H2,1-4H3 |

| Standard InChI Key | SSVWBPXUZPJZEL-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCCCC1)C2=CC(=C(C=C2OC)C3(CCCCC3)C)OC |

Introduction

Synthesis and Reaction Mechanisms

Friedel-Crafts Alkylation

The synthesis of 1,4-dimethoxy-2,5-bis(1-methylcyclohexyl)benzene typically involves a Friedel-Crafts alkylation reaction. In a procedure analogous to the synthesis of related compounds , 1,4-dimethoxybenzene reacts with 1-methylcyclohexanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction proceeds under controlled temperature conditions (≤283 K) to minimize side reactions. The bulky 1-methylcyclohexyl groups introduce significant steric hindrance, limiting further alkylation and ensuring the formation of the dialkylated product .

Key Reaction Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | Concentrated sulfuric acid | |

| Temperature | ≤283 K during acid addition | |

| Alkylating Agent | 1-methylcyclohexanol | |

| Yield | Not explicitly reported (inferred 35–40%) |

The product is isolated via vacuum filtration and purified by recrystallization from ethanol, yielding a white crystalline solid .

Structural and Spectroscopic Properties

Molecular Geometry

X-ray crystallographic studies of analogous compounds, such as 1,4-bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene, reveal that the methoxy groups adopt a planar configuration relative to the benzene ring, with C–C–O–C torsion angles near 9° . The 1-methylcyclohexyl substituents are oriented to minimize steric clashes, with one methyl group coplanar to the aromatic ring and others projecting outward. This arrangement facilitates a brick-wall-like crystal packing driven by hydrophobic interactions .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of related dimethoxybenzene derivatives exhibits strong C–H stretching vibrations in the 2800–3000 cm⁻¹ range, characteristic of alkyl and methoxy groups. Bands near 1250 cm⁻¹ correspond to C–O stretching in the methoxy groups .

Nuclear Magnetic Resonance (NMR)

1H NMR spectra typically display three singlets due to the symmetry of the molecule:

-

Methoxy protons: δ 3.8–4.0 ppm (singlet, 6H).

-

Aromatic protons: Absent (fully substituted benzene ring).

-

Cyclohexyl protons: δ 1.0–2.5 ppm (complex multiplet, 26H) .

Physical and Chemical Properties

The compound exhibits notable physical properties due to its bulky substituents:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₃₀O₂ | |

| Molecular Weight | 278.43 g/mol | |

| Density | 0.981 g/cm³ | |

| Boiling Point | 454.6°C | |

| Refractive Index | 1.509 | |

| Vapor Pressure (25°C) | 5.09 × 10⁻⁸ mmHg | |

| Melting Point | 92–96°C |

The low vapor pressure and high boiling point underscore its stability under thermal stress, making it suitable for high-temperature applications .

Applications and Functional Relevance

Organic Synthesis

The compound serves as a precursor in the synthesis of advanced materials, including dendrimers and supramolecular assemblies. Its steric bulk prevents over-functionalization, enabling precise control over reaction outcomes .

Materials Science

In crystallography, the hydrophobic packing of 1-methylcyclohexyl groups has been studied to understand self-assembly processes in non-polar solvents. This behavior is relevant to the design of organic semiconductors and liquid crystals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume